molecular formula C21H23FN2O4S B2884865 (Z)-ethyl 1-((((4-fluorophenyl)sulfonyl)imino)(phenyl)methyl)piperidine-4-carboxylate CAS No. 716374-50-4

(Z)-ethyl 1-((((4-fluorophenyl)sulfonyl)imino)(phenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2884865
CAS No.: 716374-50-4
M. Wt: 418.48
InChI Key: DHLUUTXBFYABHV-ATJXCDBQSA-N
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Description

(Z)-ethyl 1-((((4-fluorophenyl)sulfonyl)imino)(phenyl)methyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a sulfonyl imino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-((((4-fluorophenyl)sulfonyl)imino)(phenyl)methyl)piperidine-4-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group and the sulfonyl imino moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 1-((((4-fluorophenyl)sulfonyl)imino)(phenyl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonyl imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 1-((((4-fluorophenyl)sulfonyl)imino)(phenyl)methyl)piperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique chemical properties may allow it to act as an effective treatment for certain medical conditions, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-((((4-fluorophenyl)sulfonyl)imino)(phenyl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 1-((((4-fluorophenyl)sulfonyl)imino)(phenyl)methyl)piperidine-4-carboxylate is unique due to its combination of a fluorophenyl group, a sulfonyl imino moiety, and a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 1-[(Z)-N-(4-fluorophenyl)sulfonyl-C-phenylcarbonimidoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-2-28-21(25)17-12-14-24(15-13-17)20(16-6-4-3-5-7-16)23-29(26,27)19-10-8-18(22)9-11-19/h3-11,17H,2,12-15H2,1H3/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLUUTXBFYABHV-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)F)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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